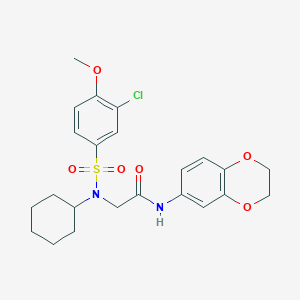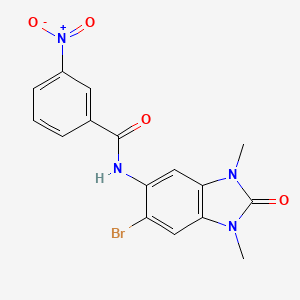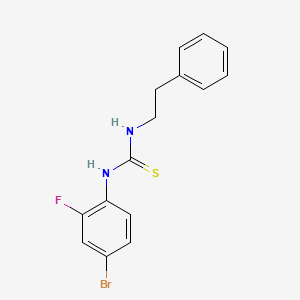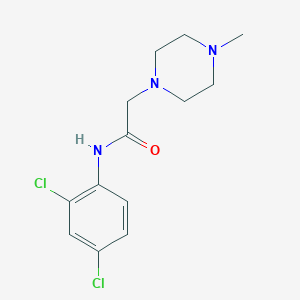![molecular formula C24H22N2O4 B3600771 ETHYL N-(3-{[2-(9H-XANTHEN-9-YL)ACETYL]AMINO}PHENYL)CARBAMATE](/img/structure/B3600771.png)
ETHYL N-(3-{[2-(9H-XANTHEN-9-YL)ACETYL]AMINO}PHENYL)CARBAMATE
Übersicht
Beschreibung
ETHYL N-(3-{[2-(9H-XANTHEN-9-YL)ACETYL]AMINO}PHENYL)CARBAMATE is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a xanthene moiety, which is a tricyclic aromatic hydrocarbon, and a carbamate group, which is a functional group derived from carbamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-(3-{[2-(9H-XANTHEN-9-YL)ACETYL]AMINO}PHENYL)CARBAMATE typically involves multiple steps, starting with the preparation of the xanthene derivative. The xanthene derivative is then reacted with an acylating agent to introduce the acetyl group. This intermediate is subsequently reacted with an amine to form the amide linkage. Finally, the carbamate group is introduced through a reaction with ethyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include the preparation of the xanthene derivative, acylation, amide formation, and carbamate introduction. Each step would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL N-(3-{[2-(9H-XANTHEN-9-YL)ACETYL]AMINO}PHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Xanthone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
ETHYL N-(3-{[2-(9H-XANTHEN-9-YL)ACETYL]AMINO}PHENYL)CARBAMATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Wirkmechanismus
The mechanism of action of ETHYL N-(3-{[2-(9H-XANTHEN-9-YL)ACETYL]AMINO}PHENYL)CARBAMATE is largely dependent on its interaction with biological targets. The xanthene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The carbamate group can inhibit enzymes by carbamylation of active site residues, leading to altered enzyme activity. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
ETHYL N-(3-{[2-(9H-XANTHEN-9-YL)ACETYL]AMINO}PHENYL)CARBAMATE can be compared with other similar compounds, such as:
Xanthene derivatives: These compounds share the xanthene core structure and are often used in fluorescent dyes and probes.
Carbamates: This class of compounds is known for its enzyme-inhibiting properties and is used in pesticides and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combination of the xanthene and carbamate functionalities, which confer both fluorescent properties and enzyme inhibition capabilities. This dual functionality makes it a versatile compound for various applications in research and industry.
Similar Compounds
Fluorescein: A xanthene derivative used as a fluorescent dye.
Carbaryl: A carbamate insecticide known for its enzyme-inhibiting properties.
Rhodamine: Another xanthene derivative used in fluorescent probes and dyes.
Eigenschaften
IUPAC Name |
ethyl N-[3-[[2-(9H-xanthen-9-yl)acetyl]amino]phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-2-29-24(28)26-17-9-7-8-16(14-17)25-23(27)15-20-18-10-3-5-12-21(18)30-22-13-6-4-11-19(20)22/h3-14,20H,2,15H2,1H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDKWLLNTUDAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)NC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3600698.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B3600706.png)
![2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE](/img/structure/B3600712.png)
![N-[3-(hydroxymethyl)phenyl]-4-methylbenzamide](/img/structure/B3600714.png)


![3-{5-[(Z)-2-cyano-2-(3-fluorophenyl)ethenyl]furan-2-yl}benzoic acid](/img/structure/B3600734.png)
![3-methyl-2-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B3600736.png)
![4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE](/img/structure/B3600737.png)
![N-(2-chlorophenyl)-2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3600739.png)
![ethyl 3-methyl-5-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B3600755.png)
![[(2-CYANOPHENYL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B3600763.png)

